Methyl 5-bromo-3-(bromomethyl)picolinate
Overview
Description
“Methyl 5-bromo-3-(bromomethyl)picolinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is a solid substance and its molecular weight is 308.96 .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-3-(bromomethyl)picolinate” is 1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-(bromomethyl)picolinate” is a solid substance . It has a molecular weight of 308.96 and its InChI code is 1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Medicinal Applications
One of the key applications of related compounds is in the synthesis of anti-inflammatory and anticancer agents. A notable example is the first asymmetric synthesis of CJ-14877 and its enantiomer, starting from commercially available methyl 5-bromopicolinate. This synthesis, which includes microwave-assisted Suzuki coupling reaction and Sharpless asymmetric dihydroxylation, demonstrates the utility of picolinate derivatives in developing potent anti-inflammatory compounds (Aoyagi et al., 2009). Moreover, organometallic half-sandwich iridium complexes with picolinate ligands have been explored for their anticancer properties, showcasing the role of picolinate derivatives in the synthesis of metal-based anticancer drugs (Liu et al., 2011).
Catalysis and Material Science
Picolinate derivatives have also found application in catalysis and the synthesis of materials. For instance, palladium complexes with picoline-functionalized benzimidazolin-2-ylidene ligands have been synthesized and used as precatalysts in Heck-type coupling reactions, illustrating the potential of picolinate derivatives in facilitating organic transformations (Jahnke et al., 2009). Furthermore, discotic metallomesogens based on phenacylpyridines, which include picoline derivatives, have been prepared and shown to exhibit room temperature columnar phases, indicating their utility in the design of liquid crystal materials (Jung et al., 2009).
Organic Synthesis and Intermediate Applications
Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines, including methods involving bromo- and iodo-derivatives of picolines, showcases the versatility of these compounds as intermediates in the preparation of various organic molecules, including pharmaceuticals and materials (Song et al., 2004). The development of efficient synthetic pathways for these compounds facilitates the production of complex molecules, demonstrating the importance of picolinate derivatives in organic synthesis and pharmaceutical manufacturing.
Safety And Hazards
“Methyl 5-bromo-3-(bromomethyl)picolinate” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMCAMLRLHDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-(bromomethyl)picolinate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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